6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Overview
Description
“6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline” is a complex organic compound. It contains bromine atoms and a quinazoline core, which is a type of heterocyclic compound . The compound also contains a bromophenol moiety, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline and its derivatives have been studied for their synthesis methods and chemical properties. For instance, a study by Duan et al. (2013) developed a copper-catalyzed sequential arylation and intramolecular annulation for synthesizing quinazolinones, which are structurally related to this compound (Duan et al., 2013). Similarly, Patel et al. (2006) described the synthesis of new quinazolinones with potential antimicrobial activity (Patel et al., 2006).
Pharmacological Importance
Quinazolinones, including variants of this compound, have been recognized for their pharmacological importance. A study conducted by Rajveer et al. (2010) synthesized various 6-bromoquinazolinones and evaluated their pharmacological activities, such as anti-inflammatory and anti-bacterial properties (Rajveer et al., 2010).
Antimicrobial Activity
Another significant application of these compounds is in antimicrobial activity. For instance, Lei et al. (2015) discussed the synthesis of bromoquinolin derivatives, important in the development of PI3K/mTOR inhibitors, which have applications in treating various diseases (Lei et al., 2015).
Antioxidant Activity
The antioxidant potential of bromophenols, including those related to this compound, has also been researched. Li et al. (2011) isolated bromophenols from marine algae, demonstrating potent antioxidant activities, suggesting the potential use of such compounds in food preservation (Li et al., 2011).
Properties
IUPAC Name |
6-bromo-3-(4-bromophenyl)-4H-quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOOJWKYNBMPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)N=CN1C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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